molecular formula C7H3ClN2O3 B8727458 2-Nitro-5-chloro-6-cyanophenol

2-Nitro-5-chloro-6-cyanophenol

Cat. No. B8727458
M. Wt: 198.56 g/mol
InChI Key: RQVUJDXGDQGJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-chloro-6-cyanophenol is a useful research compound. Its molecular formula is C7H3ClN2O3 and its molecular weight is 198.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-chloro-6-cyanophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-chloro-6-cyanophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitro-5-chloro-6-cyanophenol

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

6-chloro-2-hydroxy-3-nitrobenzonitrile

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H

InChI Key

RQVUJDXGDQGJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-cyano-3-chlorophenol(2.8 g, 18.3 mmol) was dissolved in methylene chloride(40 ml) followed by the addition of sodium nitrate (1.70 g, 20.1 mmol). The addition of sulfuric acid (15 ml/ 3M) is then made, followed by addition of a catalytic amount of sodium nitrite. The mixture is allowed to stir. After 24 hrs, the reaction mixture is diluted with methylene chloride and extracted with water. The organic layer is dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4%MeOH/CH2Cl2) gave the desired product(1.05 g, 29.2%). 1H NMR (CD3COCD3): δ8.09 (d,1H), 6.55 (d, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
29.2%

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